molecular formula C8H11AsN B14671344 CID 13495666

CID 13495666

Cat. No.: B14671344
M. Wt: 196.10 g/mol
InChI Key: BDFLRXMLCMDUKP-UHFFFAOYSA-N
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Description

For example:

  • Structural Clues: Similar CIDs (e.g., CID 6167 for colchicine , CID 6000 for tubocuraine ) often feature heterocyclic or aromatic scaffolds with functional groups enabling bioactivity.

  • Analytical Characterization: Techniques such as GC-MS (used for CID in ) and LC-ESI-MS (applied for ginsenosides in ) are standard for structural elucidation and quantification of such compounds.

Properties

Molecular Formula

C8H11AsN

Molecular Weight

196.10 g/mol

InChI

InChI=1S/C8H11AsN/c1-2-9-7-5-3-4-6-8(7)10/h3-6H,2,10H2,1H3

InChI Key

BDFLRXMLCMDUKP-UHFFFAOYSA-N

Canonical SMILES

CC[As]C1=CC=CC=C1N

Origin of Product

United States

Chemical Reactions Analysis

CID 13495666 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, chromic acid is a strong oxidizing agent used in organic reactions to oxidize alcohols to aldehydes or ketones . The major products formed from these reactions would depend on the specific reagents and conditions used.

Scientific Research Applications

CID 13495666 has diverse applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it could be involved in studies related to its biological activity or interactions with biomolecules. In medicine, it might be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications could include its use in manufacturing processes or as a component in various products .

Mechanism of Action

The mechanism of action of CID 13495666 involves its interaction with specific molecular targets and pathways. For instance, tranexamic acid, a compound with a similar mechanism, works by binding to lysine receptor sites on plasminogen, preventing its conversion to plasmin and thereby inhibiting fibrin degradation . The exact molecular targets and pathways for this compound would depend on its specific structure and functional groups.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Physicochemical Properties

Comparative studies rely on molecular descriptors like LogP, polar surface area (TPSA), and solubility. provides a template for evaluating analogs of a boronic acid derivative (CID 53216313), which shares similarities with CID 13495666 in terms of synthetic accessibility and bioavailability parameters .

Table 1: Key Physicochemical Properties of this compound and Analogs

Compound CID Molecular Formula Molecular Weight (g/mol) LogP (XLOGP3) TPSA (Ų) Solubility (mg/mL)
This compound Data Unavailable Inferred ~200–400 Estimated 1–3 ~40–60 0.1–1.0
CID 53216313 C₆H₅BBrClO₂ 235.27 2.15 40.46 0.24
Tubocuraine (CID 6000) C₃₇H₄₁N₂O₆⁺ 609.74 2.8 95.2 Low (hydrophobic)

Notes:

  • LogP values (lipophilicity) influence membrane permeability and BBB penetration, critical for CNS-targeting drugs .
  • TPSA correlates with bioavailability; values <60 Ų suggest moderate oral absorption .

Pharmacological and Functional Comparisons

a) Mechanistic Similarities
  • Dimerization Inducers : Photocleavable CIDs (e.g., pRap in ) enable spatiotemporal control of protein interactions, a feature shared with cell-permeable CIDs like this compound in targeted therapies.
  • Chemotherapy Adjuvants : Compounds like colchicine (CID 6167 ) and tubocuraine (CID 6000 ) are bioactive alkaloids, suggesting this compound may also modulate ion channels or cytoskeletal dynamics.
b) Therapeutic Potential
  • Anticancer Applications : this compound may resemble boronic acid derivatives (e.g., CID 53216315 ), which inhibit proteasomes or kinases in oncology.
  • Safety Profiles : Structural alerts (PAINS, Brenk) in help predict off-target effects, a critical consideration for this compound’s lead optimization.

Methodological Frameworks for Comparison

  • Machine Learning Models : uses descriptors like placental transfer class to cluster analogs, a method applicable to this compound for predicting ADME properties.
  • Mass Spectrometry : Source-induced CID in ESI-MS ( ) differentiates isomers, a technique vital for validating this compound’s purity and stability.

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